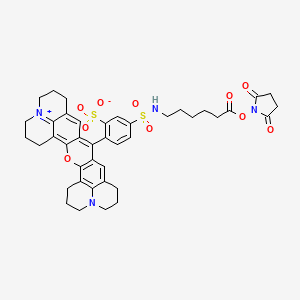
Texas red-X 4-succinimidyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Texas red-X 4-succinimidyl ester is a bright red-fluorescent dye commonly used in biochemical and cellular imaging applications. It is an amine-reactive dye that efficiently labels proteins and other biomolecules. The compound has excitation and emission maxima at approximately 595 nm and 615 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Texas red-X 4-succinimidyl ester is synthesized by reacting Texas Red dye with a succinimidyl ester moiety. The succinimidyl ester group is separated from the fluorophore by a seven-atom aminohexanoyl spacer (X), which minimizes interaction between the fluorophore and the biomolecule to which it is conjugated .
Industrial Production Methods
The industrial production of this compound involves the following steps:
Synthesis of Texas Red Dye: The initial step involves the synthesis of Texas Red dye, which is a rhodamine derivative.
Introduction of the Spacer: A seven-atom aminohexanoyl spacer is introduced to the Texas Red dye.
Formation of Succinimidyl Ester: The final step involves the formation of the succinimidyl ester moiety, which is reactive towards primary amines
Chemical Reactions Analysis
Types of Reactions
Texas red-X 4-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins), dimethyl sulfoxide (DMSO) as a solvent.
Conditions: The reaction is typically carried out at room temperature in a suitable buffer, such as phosphate-buffered saline (PBS), to maintain the pH around 8.3
Major Products
The major product formed from the reaction of this compound with primary amines is a stable dye-protein conjugate. This conjugate retains the fluorescent properties of the dye, making it useful for various imaging applications .
Scientific Research Applications
Texas red-X 4-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used in the labeling of proteins and peptides for various biochemical assays
Biology: Commonly used in cellular imaging to visualize cellular structures and processes. .
Medicine: Employed in diagnostic assays to detect specific biomolecules. .
Industry: Utilized in the development of diagnostic kits and research tools for various applications
Mechanism of Action
The mechanism of action of Texas red-X 4-succinimidyl ester involves the formation of a stable amide bond between the succinimidyl ester group and primary amines on biomolecules. The seven-atom aminohexanoyl spacer (X) helps to separate the fluorophore from its point of attachment, reducing potential interactions with the biomolecule .
Comparison with Similar Compounds
Similar Compounds
Texas Red Sulfonyl Chloride: Another variant of Texas Red dye, but it is less stable and has lower conjugation efficiency compared to Texas red-X 4-succinimidyl ester.
Alexa Fluor 594: A bright red-fluorescent dye with similar spectral properties but offers greater photostability and brightness
Tetramethylrhodamine (TAMRA): A rhodamine derivative used for similar applications but with different excitation and emission properties.
Uniqueness
This compound is unique due to its high conjugation efficiency, stability, and the presence of the seven-atom spacer, which minimizes interactions with the biomolecule. This makes it a preferred choice for many imaging and labeling applications .
Properties
Molecular Formula |
C41H44N4O10S2 |
|---|---|
Molecular Weight |
816.9 g/mol |
IUPAC Name |
5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]sulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C41H44N4O10S2/c46-34-15-16-35(47)45(34)55-36(48)12-2-1-3-17-42-56(49,50)27-13-14-28(33(24-27)57(51,52)53)37-31-22-25-8-4-18-43-20-6-10-29(38(25)43)40(31)54-41-30-11-7-21-44-19-5-9-26(39(30)44)23-32(37)41/h13-14,22-24,42H,1-12,15-21H2 |
InChI Key |
XTKWFJCUACVTMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)ON9C(=O)CCC9=O)S(=O)(=O)[O-])CCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


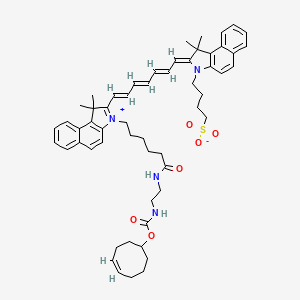
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)
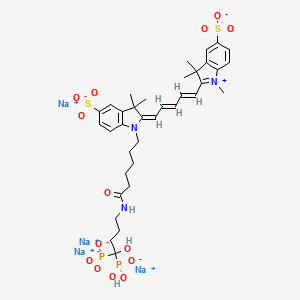
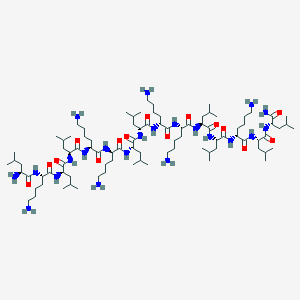
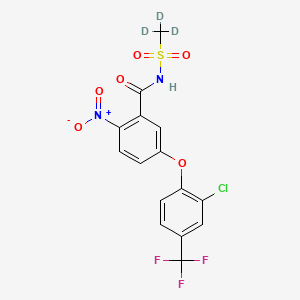
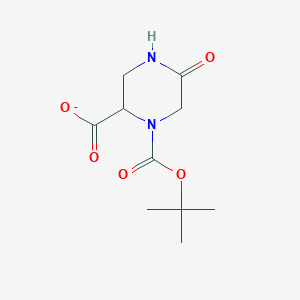
![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)
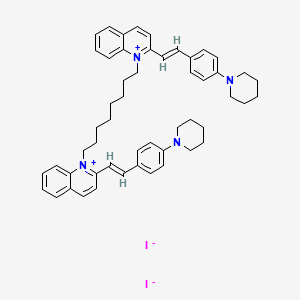
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)
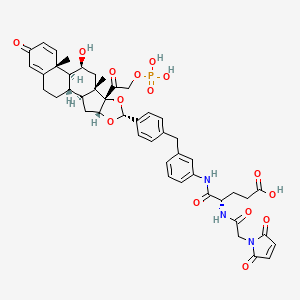
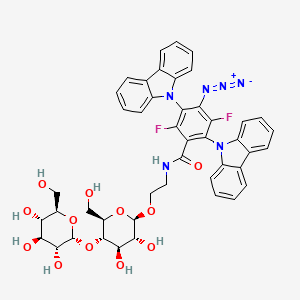
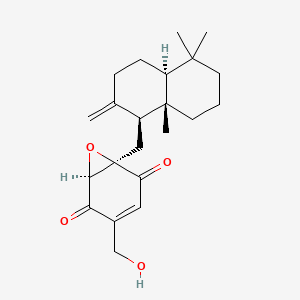
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
